Cas no 230617-65-9 (5-(azetidin-1-yl)methyl-2-chloropyridine)
5-(azetidin-1-yl)methyl-2-chloropyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 5-(1-azetidinylmethyl)-2-chloro-
- 5-(1-AZETIDINYLMETHYL)-2-CHLORO-PYRIDINE
- 5-(azetidin-1-yl)methyl-2-chloropyridine
- 1-(6-Chloro-pyridin-3-ylmethyl)-azetidine
- EN300-1196913
- 5-(azetidin-1-ylmethyl)-2-chloropyridine
- SCHEMBL5048083
- BDBM50472283
- AT16764
- A1-18340
- 5-[(Azetidin-1-yl)methyl]-2-chloropyridine
- 230617-65-9
- YJQRQJMMHPRGPI-UHFFFAOYSA-N
- CHEMBL304517
-
- MDL: MFCD11849047
- Inchi: 1S/C9H11ClN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2
- InChI Key: YJQRQJMMHPRGPI-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(CN2CCC2)C=C1
Computed Properties
- Exact Mass: 182.0610761Da
- Monoisotopic Mass: 182.0610761Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 16.1Ų
5-(azetidin-1-yl)methyl-2-chloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196662-2.500g |
5-[(Azetidin-1-yl)methyl]-2-chloropyridine, 95% |
230617-65-9 | 95% | 2.500g |
$1898.00 | 2023-09-07 | |
| Enamine | EN300-1196913-0.05g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-0.1g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-0.25g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-0.5g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-1.0g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-2.5g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-5.0g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-10.0g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 10g |
$3131.0 | 2023-06-08 | ||
| AstaTech | AT16764-1/G |
5-(AZETIDIN-1-YLMETHYL)-2-CHLOROPYRIDINE |
230617-65-9 | 95% | 1g |
$395 | 2023-09-19 |
5-(azetidin-1-yl)methyl-2-chloropyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 5-(azetidin-1-yl)methyl-2-chloropyridine
Introduction to 5-(azetidin-1-yl)methyl-2-chloropyridine (CAS No. 230617-65-9)
5-(azetidin-1-yl)methyl-2-chloropyridine, identified by its Chemical Abstracts Service number (CAS No. 230617-65-9), is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule features a pyridine core substituted with a chloro group at the 2-position and an azetidine moiety linked via a methyl group. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The compound’s pyridine ring is a well-known pharmacophore in medicinal chemistry, often contributing to binding affinity and metabolic stability in drug candidates. The presence of a chloro substituent at the 2-position enhances its reactivity, making it a versatile building block for further functionalization. The azetidine ring, a five-membered nitrogen-containing heterocycle, introduces additional conformational flexibility and potential interactions with biological targets, which is particularly relevant in designing molecules with enhanced pharmacological properties.
In recent years, there has been growing interest in leveraging such structural motifs to develop innovative treatments for various diseases. The combination of the pyridine and azetidine frameworks in 5-(azetidin-1-yl)methyl-2-chloropyridine has been explored in several research endeavors, particularly in the quest for new antibiotics and anti-inflammatory agents. Its scaffold is reminiscent of known bioactive compounds that have demonstrated efficacy in preclinical studies, suggesting its potential as a lead structure for further optimization.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. Researchers have utilized 5-(azetidin-1-yl)methyl-2-chloropyridine to construct novel scaffolds that mimic natural products or known drug molecules. For instance, its structural motif has been incorporated into derivatives that exhibit inhibitory activity against specific enzymes or receptors implicated in metabolic disorders and inflammatory diseases. These derivatives often show improved selectivity and reduced toxicity compared to their parent compounds.
The synthesis of 5-(azetidin-1-yl)methyl-2-chloropyridine itself presents an interesting challenge due to the need to carefully control regioselectivity and stereoselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and purity. These techniques are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the design and optimization of molecules like 5-(azetidin-1-yl)methyl-2-chloropyridine. Molecular modeling studies have provided insights into how subtle modifications to its structure can influence its interactions with biological targets. By integrating experimental data with computational predictions, researchers can more efficiently identify promising candidates for further development. This interdisciplinary approach has accelerated the pace at which novel therapeutic agents are discovered and brought to market.
The pharmacological profile of derivatives derived from 5-(azetidin-1-yl)methyl-2-chloropyridine continues to be a subject of intense investigation. Preclinical studies have highlighted its potential in modulating key signaling pathways involved in disease progression. For example, certain analogs have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. Additionally, derivatives with enhanced binding affinity for specific receptors have been explored as candidates for treating neurological disorders.
The role of 5-(azetidin-1-yl)methyl-2-chloropyridine in drug discovery extends beyond mere intermediation; it serves as a testament to the importance of structural diversity in medicinal chemistry. By exploring different functional groups and substituents, chemists can uncover new therapeutic opportunities that might not be apparent from existing scaffolds. This underscores the value of investing in fundamental research to expand the chemical toolbox available for drug development.
As our understanding of disease mechanisms evolves, so too does our ability to design targeted therapies. The versatility of 5-(azetidin-1-yl)methyl-2-chloropyridine makes it an indispensable asset in modern drug discovery pipelines. Its ability to serve as a precursor for multiple bioactive classes ensures that it will remain relevant for years to come, driving innovation across various therapeutic areas.
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